

Reviparin Sodium: A Technical Guide to Molecular Weight and Structure

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Compound of Interest

Compound Name: *Clivarin*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight, molecular weight distribution, and structural characteristics of reviparin sodium, a low molecular weight heparin (LMWH). The information presented herein is essential for the quality control, characterization, and ongoing research and development of this antithrombotic agent.

Molecular Weight and Distribution

Reviparin sodium, like all LMWHs, is a polydisperse mixture of oligosaccharide chains, meaning it does not have a single molecular weight. Instead, it is characterized by a distribution of molecular weights. The key parameters for defining this distribution are the weight-average molecular weight (M_w), the number-average molecular weight (M_n), and the polydispersity index (M_w/M_n). Reviparin is known for having a narrow molecular weight distribution.^[1]

Quantitative Molecular Weight Data

The molecular weight of reviparin sodium is a critical quality attribute directly linked to its anticoagulant activity and pharmacokinetic profile. The accepted values are summarized below.

Parameter	Value	Unit	Source
Weight-Average Molecular Weight (Mw)	4150 (limits: 3150 - 5150)	Da	precisionFDA
Average Molecular Weight	~3900	Da	Wikipedia[2]
Mean Peak Molecular Weight	3900	Da	PubMed[3]
Average Molecular Weight	4400	Da	ResearchGate[1]

Note: The discrepancies in reported values can arise from different manufacturing processes, analytical methodologies, and reference standards used.

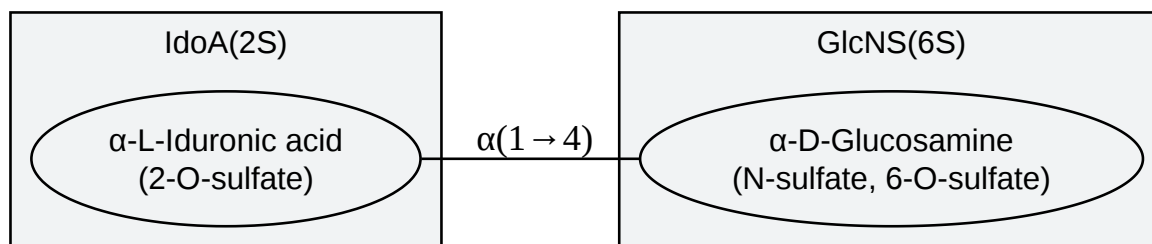
Structural Characteristics

Reviparin sodium is derived from unfractionated heparin (UFH) sourced from porcine intestinal mucosa through a controlled chemical depolymerization process using nitrous acid.[2] This process results in specific structural features that define reviparin and distinguish it from other LMWHs.

The fundamental structure consists of repeating disaccharide units of D-glucosamine and a uronic acid (L-iduronic acid or D-glucuronic acid). The nitrous acid depolymerization cleaves the glycosidic linkages of N-sulfated glucosamine residues, which results in the formation of a characteristic 2,5-anhydro-D-mannitol residue at the reducing end of many of the oligosaccharide chains. The structure is largely characterized by a 2-O-sulfo- α -lidyranosuronic acid group.[2]

Predominant Repeating Disaccharide Unit

The primary repeating unit in the reviparin sodium chains is a disaccharide composed of a sulfated iduronic acid and a sulfated glucosamine residue linked via an $\alpha(1 \rightarrow 4)$ glycosidic bond.



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Caption: Simplified representation of the major repeating disaccharide unit in reviparin.

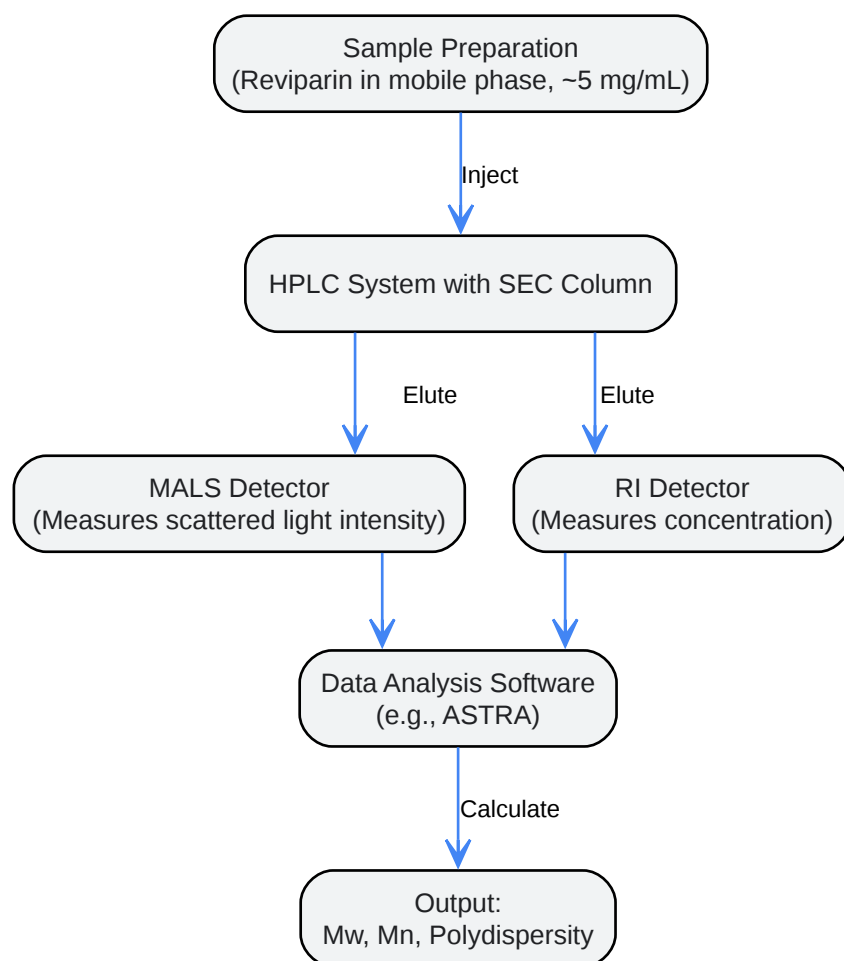
Experimental Protocols

The characterization of reviparin sodium relies on sophisticated analytical techniques to determine its molecular weight distribution and fine structural details.

Molecular Weight Determination: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is an absolute method for determining the molar mass of macromolecules without relying on column calibration with molecular weight standards.^[4] This makes it a powerful tool for the analysis of polydisperse samples like LMWHs.

Experimental Workflow:



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Caption: Workflow for the determination of absolute molecular weight by SEC-MALS.

Detailed Methodology:

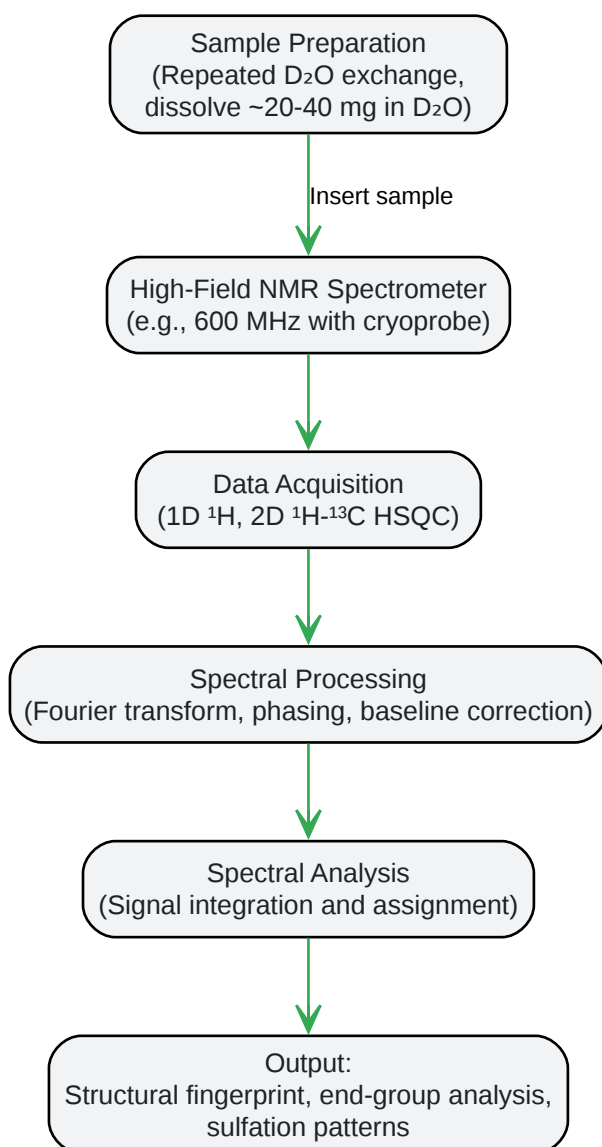
- **System Preparation:** The HPLC system is equipped with a suitable size-exclusion column (e.g., TSKgel G2000 SWxl) and equilibrated with the mobile phase.
- **Mobile Phase:** A high ionic strength buffer, such as 0.2 M sodium sulfate at pH 5.0, is used to minimize non-specific interactions between the highly charged heparin molecules and the stationary phase.[5]
- **Sample Preparation:** A solution of reviparin sodium is prepared in the mobile phase at a precisely known concentration (e.g., 5-10 mg/mL) and filtered through a 0.2 µm filter.

- **Injection and Separation:** A defined volume of the sample is injected onto the column. The molecules are separated based on their hydrodynamic volume, with larger molecules eluting first.
- **Detection:** The eluent from the column passes sequentially through the MALS and then the Refractive Index (RI) detectors. The MALS detector measures the intensity of light scattered by the molecules at multiple angles, while the RI detector measures the sample concentration in real-time.
- **Data Analysis:** Specialized software analyzes the light scattering and concentration data to calculate the absolute molar mass at each elution slice. Integration across the entire peak yields the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (^1H) and two-dimensional (e.g., HSQC) NMR spectroscopy are indispensable tools for the structural elucidation of LMWHs.[6][7] NMR can identify characteristic signals from the terminal residues created during depolymerization, quantify different types of monosaccharides and their sulfation patterns, and confirm the identity of the LMWH.[7][8]

Experimental Workflow:



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Caption: General workflow for the structural characterization of reviparin by NMR.

Detailed Methodology:

- **Sample Preparation:** The reviparin sodium sample is repeatedly lyophilized from deuterium oxide (D₂O) to replace exchangeable protons (e.g., from -OH, -NH) with deuterium. The final sample is dissolved in high-purity D₂O (99.96%) at a concentration of 20-40 mg/mL.
- **NMR Instrument:** A high-field NMR spectrometer (≥ 600 MHz) is used to achieve the necessary resolution and sensitivity for these complex molecules. A cryoprobe is often

employed to enhance the signal-to-noise ratio.[8]

- Data Acquisition:
 - 1D ^1H Spectrum: A proton NMR spectrum is acquired to provide a general "fingerprint" of the sample. Key anomeric proton signals (H1) and signals from the unique terminal residues are identified in this spectrum.
 - 2D HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) experiment is performed. This powerful 2D technique correlates each proton with its directly attached carbon-13 nucleus, providing a highly resolved map of the molecule's structure.
- Data Processing and Analysis: The raw data (Free Induction Decay) is processed using specialized software. This involves Fourier transformation, phase correction, and baseline correction. The resulting spectra are then analyzed by assigning the cross-peaks in the HSQC spectrum to specific protons and carbons within the heparin structure by comparing them to published data and reference spectra. This allows for the identification and quantification of the constituent monosaccharides, their sulfation patterns, and the specific structural motifs that are characteristic of reviparin sodium.

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